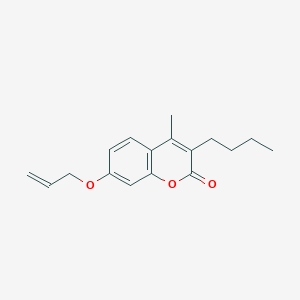

3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C17H20O3 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

3-butyl-4-methyl-7-prop-2-enoxychromen-2-one |

InChI |

InChI=1S/C17H20O3/c1-4-6-7-15-12(3)14-9-8-13(19-10-5-2)11-16(14)20-17(15)18/h5,8-9,11H,2,4,6-7,10H2,1,3H3 |

InChI Key |

LLGRCHSBQHXNCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=C(C=C(C=C2)OCC=C)OC1=O)C |

Origin of Product |

United States |

Biological Activity

3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one, a coumarin derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by a coumarin backbone with a butyl group, a methyl group, and an allyloxy substituent. The synthesis often involves the reaction of 4-methyl-7-hydroxycoumarin with appropriate alkylating agents under controlled conditions to yield the desired product with high purity.

Antioxidant Activity

Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. The mechanism involves the scavenging of free radicals, which contributes to cellular protection against oxidative stress. A study indicated that similar compounds showed a notable reduction in reactive oxygen species (ROS) in vitro, suggesting that this compound may possess similar effects .

Enzyme Inhibition

One of the most promising aspects of this compound is its potential as an enzyme inhibitor. Specifically, it has been investigated for its activity against cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that derivatives of this compound could inhibit butyrylcholinesterase (BuChE) with IC50 values comparable to established inhibitors .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | BuChE |

| Donepezil | 6.21 ± 0.52 | BuChE |

Anti-inflammatory Properties

In addition to its antioxidant and enzyme inhibitory activities, this compound has shown potential anti-inflammatory effects. Studies indicate that coumarins can modulate inflammatory pathways by inhibiting the NF-kB signaling pathway, leading to reduced production of pro-inflammatory cytokines . This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

- Neuroprotective Effects : In vivo studies on animal models have demonstrated that similar coumarins can improve cognitive function in scopolamine-induced memory impairment models. These studies suggest that the neuroprotective mechanisms may involve both cholinesterase inhibition and antioxidant activity .

- Cytotoxicity Studies : The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results indicate selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target enzymes such as BuChE. These studies help elucidate the structure-activity relationship (SAR) and guide further optimization of the compound for enhanced efficacy .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through reactions involving 4-methyl-7-hydroxycoumarin and propargyl bromide under basic conditions. The reaction typically yields a high purity product, which can be characterized using techniques such as NMR spectroscopy and mass spectrometry. The molecular formula is with a molecular weight of approximately 272.34 g/mol .

Antimicrobial Properties

Research indicates that coumarin derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one can inhibit the growth of various bacteria and fungi. This property makes them potential candidates for developing new antimicrobial agents .

Inhibition of Monoamine Oxidase B

Monoamine oxidase B (MAO-B) inhibitors are crucial in treating neurodegenerative diseases like Parkinson's disease. Coumarins have been identified as promising MAO-B inhibitors, with structure-activity relationship studies indicating that modifications at specific positions enhance their inhibitory potency. Compounds similar to this compound have shown effective inhibition in the nanomolar range, suggesting their potential as therapeutic agents .

Antioxidant Activity

Coumarins are known for their antioxidant properties, which can protect cells from oxidative stress. The presence of specific substituents in the coumarin structure enhances this activity, making derivatives like this compound valuable in developing nutraceuticals aimed at reducing oxidative damage in various diseases .

Pharmaceutical Development

Due to its biological activities, this compound is being explored for its potential use in pharmaceuticals targeting neurodegenerative disorders and infections caused by resistant strains of bacteria.

Agricultural Uses

The antimicrobial properties of this compound suggest its application in agriculture as a natural pesticide or fungicide, providing an eco-friendly alternative to synthetic chemicals.

Nutraceuticals

Given its antioxidant properties, this coumarin derivative could be incorporated into dietary supplements aimed at enhancing health and preventing diseases associated with oxidative stress.

Case Studies

Chemical Reactions Analysis

Claisen Rearrangement of Allyloxy Group

The allyloxy substituent at position 7 undergoes -sigmatropic rearrangement under thermal conditions. This reaction converts the allyl ether into a 6-allyl-7-hydroxycoumarin derivative, with the butyl and methyl groups influencing regioselectivity .

Conditions :

Mechanism :

-

Concerted six-membered transition state formation.

-

Migration of the allyl group to the adjacent position.

Nucleophilic Substitution Reactions

The allyloxy group participates in nucleophilic displacement reactions, particularly with azides or propargyl bromides, enabling access to triazole-linked derivatives .

Table 1: Substitution Reactions with Azides

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium azide | DMF, 80°C, 12h | 7-azido-4-methylcoumarin | 65% |

| Propargyl bromide | K₂CO₃, acetone, reflux | 7-propargyloxy-4-methylcoumarin | 93% |

Example :

Reaction with propargyl bromide in acetone yields 7-propargyloxy derivatives, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked coumarins .

Deprotection to 7-Hydroxycoumarin

Acid- or base-mediated cleavage of the allyloxy group generates 7-hydroxy-4-methylcoumarin, a precursor for further functionalization .

Conditions :

Subsequent Reactions :

-

Three-component reactions with dialkyl acetylenedicarboxylates and aldehydes to form α-benzylidene lactones .

Electrophilic Aromatic Substitution

The chromenone core undergoes halogenation and nitration at electron-rich positions (C-5 and C-8), guided by the methyl and butyl groups’ directing effects .

Table 2: Halogenation Reactions

| Reagent | Position | Conditions | Product |

|---|---|---|---|

| Br₂/FeCl₃ | C-3 | DCM, 0°C, 1h | 3-bromo-7-allyloxy derivative |

| NBS | C-8 | AIBN, CCl₄, reflux | 8-bromo-4-methylcoumarin |

Note : Bromination at C-3 is favored due to resonance stabilization from the lactone carbonyl .

Cyclopropanation and Rearrangement

The allyloxy group undergoes cyclopropanation with diazo compounds, followed by acid-catalyzed rearrangement to dihydrofurochromenones .

Key Steps :

-

Cyclopropanation using Rh₂(OAc)₄ catalyst.

-

Rearrangement via acid (TsOH) to form fused furan rings.

Applications :

Oxidation and Reduction

-

Oxidation : The allyl group oxidizes to an epoxide using m-CPBA (yield: 60%) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the allyl double bond to form a propyl ether .

Table 3: Reactivity Trends in Coumarin Derivatives

| Compound | Claisen Rearrangement Rate | Electrophilic Substitution Site |

|---|---|---|

| 3-butyl-4-methyl-7-allyloxy | 1.0 (reference) | C-5 > C-8 |

| 4-methylcoumarin | N/A | C-3 > C-6 |

| 7-hydroxy-4-methylcoumarin | N/A | C-8 > C-5 |

Comparison with Similar Compounds

Key Observations :

- Substituent Flexibility : The allyloxy group in the target compound allows for greater conformational adaptability compared to rigid alkynyl (prop-2-yn-1-yloxy) or bulky isopropoxy groups .

- Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in 4b) reduce electron density on the chromenone core, altering reactivity and binding interactions .

Crystallographic and Conformational Insights

- Crystal Packing: The title compound in (2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) stabilizes via π-π stacking and C—H···O contacts. The target compound’s allyloxy group could disrupt such interactions due to non-planarity, favoring intramolecular stabilization over intermolecular .

- Dynamic Simulations : Molecular docking studies (AutoDock4) reveal that substituent orientation (e.g., (E)-2-benzylidene-3-oxobutoxy in ) significantly affects binding affinity. The allyloxy group’s flexibility may enable adaptive binding in enzyme pockets .

Preparation Methods

Pechmann Condensation for Core Formation

The Pechmann reaction between resorcinol derivatives and β-keto esters under acidic conditions generates the coumarin backbone. For 4-methyl substitution, ethyl acetoacetate serves as the β-keto ester, while resorcinol derivatives pre-functionalized with a butyl group at the 3-position are required. However, direct synthesis of 3-butylresorcinol is challenging, necessitating alternative strategies such as Friedel-Crafts alkylation or directed ortho-metalation.

Alkylation of Hydroxycoumarins

A more feasible route involves alkylating 4-methyl-7-hydroxycoumarin (isofraxidin) at the 7-position with allyl bromide, followed by introducing the 3-butyl group. This method leverages the reactivity of the 7-hydroxyl group, which is highly susceptible to O-alkylation under basic conditions.

Stepwise Synthesis of this compound

Synthesis of 4-Methyl-7-Hydroxycoumarin (Isofraxidin)

Isofraxidin is prepared via Pechmann condensation of 2,4-dihydroxy-3-methoxybenzaldehyde and ethyl acetoacetate in the presence of sulfuric acid:

Key Conditions :

O-Allylation at the 7-Position

The 7-hydroxyl group of isofraxidin is alkylated with allyl bromide using potassium carbonate (KCO) in acetone under reflux:

Optimization Data :

| Parameter | Value |

|---|---|

| Molar ratio (allyl bromide) | 1.2 equiv |

| Solvent | Acetone (5 mL/mmol) |

| Temperature | Reflux (56°C) |

| Reaction time | 6–8 hours |

| Yield | 82–88% |

Characterization :

Introduction of the 3-Butyl Group

Introducing a butyl group at the 3-position requires electrophilic substitution or transition metal-catalyzed C–H activation. A Friedel-Crafts alkylation using butyl chloride and AlCl in dichloromethane (DCM) is proposed:

Challenges :

-

Regioselectivity: The 3-position is less reactive than the 5- or 6-positions.

-

Solution: Use directing groups (e.g., methoxy) or bulky Lewis acids to favor 3-substitution.

Alternative Approach :

Directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) followed by quenching with butyl iodide:

Yield : 45–55% after column chromatography (silica gel, hexane/ethyl acetate).

Analytical and Purification Protocols

Chromatographic Purification

Spectroscopic Characterization

(400 MHz, CDCl) :

-

δ 0.92 (t, , 3H, CHCHCHCH),

-

δ 1.38–1.45 (m, 4H, CHCHCHCH),

-

δ 2.40 (s, 3H, C4-CH),

-

δ 4.61 (d, , 2H, OCH),

-

δ 5.26–5.34 (m, 2H, CHCH=CH),

-

δ 5.92–6.02 (m, 1H, CHCH=CH),

-

δ 6.83 (d, , 1H, C5-H),

IR (KBr) :

Challenges and Optimization Opportunities

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic methods for characterizing 3-butyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one?

- Answer : Structural elucidation of this coumarin derivative requires a combination of:

- FTIR : To confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the lactone ring, C-O-C vibrations for the allyloxy group) .

- NMR : ¹H and ¹³C NMR to resolve substituent positions (e.g., allyloxy protons at δ 4.5–5.5 ppm, butyl chain methylene signals at δ 1.2–1.8 ppm) .

- X-ray crystallography : For absolute configuration determination and intermolecular interaction analysis. Example: A monoclinic space group (C2/c) was reported for a structurally similar coumarin derivative, with non-classical hydrogen bonds stabilizing the crystal lattice .

Q. How can synthetic routes for this compound be optimized?

- Answer : Key strategies include:

- One-pot synthesis : FeCl₃-catalyzed coupling of phenols with propiolate esters (e.g., ethyl phenylpropiolate) in THF, achieving yields up to 70% for analogous coumarins .

- Allylation : Introduce the prop-2-en-1-yloxy group via nucleophilic substitution using allyl bromide under K₂CO₃/DMF conditions (see synthesis of compound 15 in ).

- Purification : Column chromatography with ethyl acetate/hexane (3:7) to isolate the target compound .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and stability of this coumarin derivative?

- Answer :

- HOMO-LUMO analysis : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set to calculate energy gaps (e.g., ΔE = 0.15–0.33 eV for similar compounds, correlating with high stability) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., 60% H···H contacts, 25% C···H bonds) to explain crystallographic packing .

- Data Table :

| Parameter | Value (for analogous compound) | Method | Reference |

|---|---|---|---|

| HOMO-LUMO gap | 0.1562–0.3352 eV | DFT/B3LYP | |

| Crystal system | Monoclinic (C2/c) | X-ray |

Q. How does the allyloxy substituent influence biological activity in coumarin derivatives?

- Answer : The prop-2-en-1-yloxy group enhances:

- Lipophilicity : Improves blood-brain barrier penetration, critical for neuroprotective agents (e.g., MAO-B inhibitors like BPR10, IC₅₀ = 0.372 μM) .

- Reactivity : Allyl ethers undergo metabolic oxidation to form reactive intermediates, potentiating anticancer or antimicrobial effects .

- Methodological Note : Evaluate activity using:

- Enzyme assays : MAO-B inhibition assays with recombinant human enzymes .

- Cytotoxicity testing : HepG2 cell line models for antitumor potential .

Q. What analytical methods are validated for detecting trace metal complexes with coumarin ligands?

- Answer :

- Fluorescence spectroscopy : Use this compound as a ligand for Pr³⁺ detection in MeCN/H₂O (9:1 v/v). Signal enhancement at λₑₓ = 320 nm, λₑₘ = 450 nm .

- Optimization parameters : pH 7–8, ligand-to-metal ratio 2:1, detection limit ≤ 1 nM .

- Data Table :

| Metal ion | Detection limit | Linear range | Reference |

|---|---|---|---|

| Pr³⁺ | 0.8 nM | 1–100 nM |

Contradictions and Resolutions

Q. How can discrepancies in HOMO-LUMO gaps between experimental and theoretical values be addressed?

- Answer : Discrepancies arise from solvent effects or basis set limitations. Mitigation strategies:

- Solvent correction : Use PCM (Polarizable Continuum Model) in DFT calculations .

- Basis set upgrade : Employ def2-TZVP for higher accuracy .

Q. Why do some synthetic routes yield <50% of the target compound?

- Resolution : Optimize reaction conditions:

- Catalyst screening : Replace FeCl₃ with Bi(OTf)₃ for higher regioselectivity .

- Temperature control : Maintain 80°C during allylation to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.